molecular formula C11H22N2O B14167401 Piperazine, 1-propionyl-2,2,4,6-tetramethyl- CAS No. 4177-42-8

Piperazine, 1-propionyl-2,2,4,6-tetramethyl-

Cat. No.: B14167401
CAS No.: 4177-42-8
M. Wt: 198.31 g/mol
InChI Key: UBGGREWUFINDKK-UHFFFAOYSA-N
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Description

Piperazine, 1-propionyl-2,2,4,6-tetramethyl-: is a chemical compound with the molecular formula C11H22N2O. It is a derivative of piperazine, characterized by the presence of a propionyl group and four methyl groups attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-propionyl-2,2,4,6-tetramethyl- typically involves the reaction of piperazine with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

Piperazine+Propionyl ChloridePiperazine, 1-propionyl-2,2,4,6-tetramethyl-\text{Piperazine} + \text{Propionyl Chloride} \rightarrow \text{Piperazine, 1-propionyl-2,2,4,6-tetramethyl-} Piperazine+Propionyl Chloride→Piperazine, 1-propionyl-2,2,4,6-tetramethyl-

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Piperazine, 1-propionyl-2,2,4,6-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed:

Scientific Research Applications

Chemistry: Piperazine, 1-propionyl-2,2,4,6-tetramethyl- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and pharmaceuticals.

Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents.

Medicine: The compound has potential applications in medicine, particularly in the development of new drugs for the treatment of various diseases. Its unique chemical structure allows it to interact with specific molecular targets, making it a valuable candidate for drug discovery.

Industry: In the industrial sector, Piperazine, 1-propionyl-2,2,4,6-tetramethyl- is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of Piperazine, 1-propionyl-2,2,4,6-tetramethyl- involves its interaction with specific molecular targets in biological systems. The compound can act as an agonist or antagonist at various receptors, modulating their activity and leading to specific physiological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    Piperazine: A parent compound with a simpler structure.

    1-Propionylpiperazine: A derivative with a propionyl group but without the additional methyl groups.

    2,2,4,6-Tetramethylpiperazine: A derivative with four methyl groups but without the propionyl group.

Uniqueness: Piperazine, 1-propionyl-2,2,4,6-tetramethyl- is unique due to the presence of both the propionyl group and the four methyl groups. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds .

Properties

CAS No.

4177-42-8

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

1-(2,2,4,6-tetramethylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C11H22N2O/c1-6-10(14)13-9(2)7-12(5)8-11(13,3)4/h9H,6-8H2,1-5H3

InChI Key

UBGGREWUFINDKK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(CN(CC1(C)C)C)C

Origin of Product

United States

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